N-((4-(2-ethyl-6-methylphenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[[4-(2-ethyl-6-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O2S/c1-5-22-11-7-9-20(3)26(22)32-25(17-29-27(33)23-12-14-24(34-4)15-13-23)30-31-28(32)35-18-21-10-6-8-19(2)16-21/h6-16H,5,17-18H2,1-4H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPJAFMAXJQBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=NN=C2SCC3=CC=CC(=C3)C)CNC(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(2-ethyl-6-methylphenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation:
Amide Bond Formation: The final step involves the coupling of the triazole-thioether intermediate with 4-methoxybenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((4-(2-ethyl-6-methylphenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Synthesis of Triazole Derivatives
The synthesis of triazole derivatives typically involves multi-step chemical modifications. The general protocol includes the reaction of substituted phenylpropanamides with triazole-thiol compounds under controlled conditions. For instance, one method involves the use of N-substituted 2-chloro-N-phenylpropanamide and 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol in the presence of lithium hydride and dimethylformamide (DMF) as a solvent .
Key Steps in Synthesis:
- Starting Materials : N-substituted 2-chloro-N-phenylpropanamide and triazole-thiol.
- Reagents : Lithium hydride (LiH) and DMF.
- Process : Reaction monitored via thin-layer chromatography (TLC), followed by filtration and drying of the precipitate.
Antimicrobial Properties
Triazole derivatives have shown promising antimicrobial activities against various bacterial strains. For example, compounds derived from triazoles have been evaluated for their efficacy against Escherichia coli and other pathogens. Molecular docking studies indicate strong binding affinities to bacterial enzyme targets, suggesting a robust mechanism for their antibacterial action .
Anticancer Activity
Research has indicated that certain triazole derivatives exhibit antiproliferative properties against cancer cell lines. A study highlighted the synthesis of novel compounds that demonstrated significant activity against colorectal cancer cells, suggesting potential as therapeutic agents in oncology .
Antioxidant Effects
Triazole compounds are also being investigated for their antioxidant properties. Studies have shown that these compounds can scavenge free radicals, thus potentially mitigating oxidative stress-related diseases .
Applications in Agrochemicals
Triazoles are widely used in agricultural chemistry as fungicides due to their ability to inhibit fungal growth. The compound may serve as a lead structure for developing new agrochemical agents that combat plant pathogens effectively while minimizing environmental impact.
Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of N-((4-(2-ethyl-6-methylphenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and thioether group play crucial roles in binding to these targets, thereby modulating their activity. This compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to structurally related molecules from the provided evidence, focusing on core scaffolds, substituents, synthesis, and physicochemical properties.
Structural Features
Key Observations :
Comparison :
- The target’s synthesis likely mirrors the S-alkylation strategy used for triazolethiones in , where α-halogenated ketones are employed to introduce thioether groups .
Physicochemical Properties
Key Differences :
- The target lacks C=S stretches (~1250 cm⁻¹) seen in thione-containing analogs (), confirming its thioether linkage .
- The 4-methoxy group introduces a distinct δ 3.8 ppm signal in ^1^H-NMR, absent in non-methoxy derivatives (e.g., ).
- Higher predicted melting points for the target (>200°C) vs. thiadiazole derivatives (160–290°C) reflect increased steric bulk from the 2-ethyl-6-methylphenyl group .
Biological Activity
N-((4-(2-ethyl-6-methylphenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention due to its potential biological activities, particularly in antifungal and antibacterial applications. The following sections will detail its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions. Recent advancements have employed microwave-assisted synthesis techniques to enhance yield and reduce reaction times, demonstrating effective methodologies for producing triazole derivatives with varied functional groups .
Antifungal Activity
The compound has shown promising antifungal properties against various fungal strains. Studies indicate that derivatives of 1,2,4-triazole exhibit significant antifungal activity with minimum inhibitory concentration (MIC) values ranging from 1.6 μg/ml to 25 μg/ml against Candida albicans and Aspergillus niger . The introduction of hydrophobic groups into the triazole ring enhances its efficacy against fungal pathogens.
Antibacterial Activity
This compound has also demonstrated antibacterial activity. It has been tested against a variety of bacterial strains including Gram-positive and Gram-negative bacteria. The structure's ability to inhibit methicillin-resistant Staphylococcus aureus (MRSA) was particularly noteworthy, with MIC values comparable to established antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural components. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Substituents on the benzene ring | Increased hydrophobicity enhances antifungal activity |
| Presence of thioether linkages | Contributes to both antibacterial and antifungal properties |
| Electron-withdrawing groups | Improve overall potency against microbial strains |
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal effects of various triazole derivatives against Corynespora cassiicola and found that certain modifications in the side chains significantly improved fungicidal activity .
- Antibacterial Studies : In vitro tests against Escherichia coli and Pseudomonas aeruginosa revealed that compounds with bulky hydrophobic groups exhibited enhanced antibacterial properties compared to their smaller counterparts .
Q & A
Q. What are the recommended protocols for the safe handling and storage of this compound in laboratory settings?
- Methodological Answer: Strict adherence to safety protocols is critical due to the compound’s structural complexity and potential hazards. Key steps include:
- Storage: Maintain at 2–8°C in airtight, light-resistant containers to prevent degradation. Avoid proximity to water or oxidizing agents due to the sulfur-containing thioether group .
- Handling: Use fume hoods with proper ventilation during synthesis. Personal protective equipment (PPE) such as nitrile gloves and lab coats is mandatory. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .
- Emergency Response: For accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Implement a chemical hygiene plan aligned with OSHA standards .
Q. How can researchers optimize the synthetic yield of this compound?
- Methodological Answer: The triazole core is synthesized via cyclization of thiosemicarbazides under reflux conditions. Key optimizations include:
- Solvent Selection: Ethanol or acetonitrile improves solubility of intermediates, as demonstrated in analogous triazole syntheses (e.g., 4-phenyl-5-(2-thienyl)-1,2,4-triazole) .
- Catalyst Use: Potassium carbonate or trichloroisocyanuric acid (TCICA) enhances reaction efficiency by promoting cyclization .
- Temperature Control: Maintain reflux temperatures (70–80°C) to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >90% purity .
Q. What spectroscopic and analytical methods are essential for structural characterization?
- Methodological Answer: Multimodal characterization is required due to the compound’s heterocyclic and aromatic substituents:
- NMR: H and C NMR identify substituent positions (e.g., methoxybenzamide protons at δ 3.8–4.2 ppm) and confirm thioether linkages .
- HRMS: Validates molecular weight (e.g., expected [M+H] ion) and detects isotopic patterns from sulfur or chlorine .
- IR Spectroscopy: Confirms carbonyl (C=O, ~1670 cm) and thioether (C-S, ~650 cm) functional groups .
Advanced Research Questions
Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?
- Methodological Answer: SAR studies require systematic modification of substituents and assay-based validation:
- Substituent Variation: Replace the 3-methylbenzylthio group with pyridinyl or benzo[d]thiazole moieties to assess impact on bioactivity (e.g., inhibition of 5-lipoxygenase-activating protein) .
- Biological Assays: Use enzyme inhibition assays (IC determination) and cell-based models (e.g., leukotriene biosynthesis in neutrophils) to correlate structural changes with activity .
- Computational Docking: Molecular docking (AutoDock Vina) predicts binding interactions with target proteins, guiding rational design .
Q. What computational methods are employed to model this compound’s interactions with biological targets?
- Methodological Answer: Advanced modeling integrates quantum mechanics and machine learning:
- DFT Calculations: Analyze electron density maps to identify reactive sites (e.g., sulfur atoms in the thioether group) .
- MD Simulations: Simulate binding dynamics with targets (e.g., 5-lipoxygenase) over 100 ns trajectories to assess stability .
- AI-Driven Predictions: COMSOL Multiphysics or Schrödinger Suite optimizes synthetic pathways by predicting reaction outcomes under varying conditions (e.g., solvent polarity, temperature) .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer: Resolve discrepancies through rigorous experimental replication and meta-analysis:
- Batch Consistency: Verify compound purity (>95% via HPLC) and solvent effects (e.g., DMSO concentration in assays) .
- Contextual Factors: Control cell line variability (e.g., HEK293 vs. RAW264.7 macrophages) and assay conditions (pH, incubation time) .
- Theoretical Frameworks: Link conflicting results to mechanistic hypotheses (e.g., off-target effects vs. allosteric modulation) using pathway analysis tools like KEGG .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
